molecular formula C7H14O2 B3125778 2-(2-Hydroxyethyl)cyclopentan-1-ol CAS No. 32943-15-0

2-(2-Hydroxyethyl)cyclopentan-1-ol

Cat. No. B3125778
CAS RN: 32943-15-0
M. Wt: 130.18 g/mol
InChI Key: GXCPYUDYGSGMCJ-UHFFFAOYSA-N
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Description

“2-(2-Hydroxyethyl)cyclopentan-1-ol” is a chemical compound with the molecular formula C7H14O2 . It is a chemical intermediate that can be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentane ring with a hydroxyethyl group attached . The exact structure can be determined using spectroscopic methods such as NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted using various computational methods. For example, its boiling point, density, and other properties can be estimated .

Scientific Research Applications

Cyclization Reactions

  • Cyclization of 1,6-Heptadienes: α-Hydroxy isopropyl radicals, generated by γ irradiation of 2-propanol or photolysis with acetone, add to 1,6-heptadienes to generate 1-methyl-2-(2-hydroxyethyl)-cyclopentane or its heterocyclic equivalent, predominantly yielding cis-disubstituted cyclopentane (A. Naim, G. Mills, & P. Shevlin, 1992).

Chemical Precursors and Decomposition Products

  • Structure Identification of Chemical Precursors: 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol was identified as a suspected chemical precursor of 2-fluorodeschloroketamine using GC-MS and GC-Q/TOF-MS. The study provided insights into the fragmentation pathway and decomposition mechanisms of the compound (Xuan-Gan Luo et al., 2022).

Experimental Design and Optimization in Education

  • Educational Project on Synthesis Optimization: A project for undergraduate students focused on optimizing the synthesis of benzyl-1-cyclopentan-1-ol using experimental design, emphasizing the importance of scientific rigor and quantitative analysis methods (N. Bouzidi & C. Gozzi, 2008).

Synthesis of Biologically Relevant Molecules

  • Enantiomerically Pure Synthons: The (±)-5-(2′-hydroxyethyl)cyclopent-2-en-1-ol was prepared and resolved using lipase AK and vinyl acetate, providing a chiral synthon for synthesizing biologically interesting molecules. The absolute configuration of this diol was confirmed using the Mosher ester method (Hao Chen et al., 2009).

Microbial Hydroxylation and Product Structures

  • Microbial Hydroxylation of Cycloalkylbenoxazoles: The study describes microbial hydroxylations of various 2-cycloalkyl-1,3-benzoxazoles, including the enhancement of enantiomeric excess in products such as 3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol using lipase catalyzed resolution (A. D. Raadt et al., 1996).

Mechanism of Action

The mechanism of action of “2-(2-Hydroxyethyl)cyclopentan-1-ol” would depend on its use in a specific chemical reaction. As an alcohol, it could potentially act as a nucleophile or be involved in elimination reactions .

Future Directions

The future directions for research on “2-(2-Hydroxyethyl)cyclopentan-1-ol” could include exploring its potential uses in various chemical reactions or as an intermediate in the synthesis of other compounds .

properties

IUPAC Name

2-(2-hydroxyethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-4-6-2-1-3-7(6)9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCPYUDYGSGMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554802
Record name 2-(2-Hydroxyethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32943-15-0
Record name 2-(2-Hydroxyethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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